(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
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Overview
Description
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine, can be achieved through various methods. Common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, cyclocondensation reactions involving amino acids and aldehydes can be employed to form the pyrrolopyrazine core .
Industrial Production Methods: Industrial production of such compounds often involves optimizing reaction conditions to increase yield and purity. Multicomponent reactions and the use of catalysts like p-toluenesulfonic acid are common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the pyrrolopyrazine scaffold .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation reactions. The reaction conditions often involve mild temperatures and solvents like ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . Additionally, it is employed in the synthesis of bioactive molecules and natural products .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine include other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine and dihydropyrrolo[1,2-a]pyrazinones .
Uniqueness: What sets this compound apart is its unique combination of a pyrrolopyrazine scaffold with a cyclohexyl group. This structural feature enhances its biological activity and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.C4H4O4/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13;5-3(6)1-2-4(7)8/h4,7,9,11H,1-3,5-6,8,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQFMKEVBMJHA-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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